molecular formula C20H23ClN2O3S B11241674 1-(benzylsulfonyl)-N-(4-chloro-2-methylphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(4-chloro-2-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11241674
M. Wt: 406.9 g/mol
InChI Key: WPKNBFXCJVAATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structural components, including a piperidine ring, a phenylmethanesulfonyl group, and a carboxamide functional group. Its molecular formula is C20H23ClN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylmethanesulfonyl group and the carboxamide functional group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new substituents to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: Shares the chloro and methyl substituents on the aromatic ring.

    4-Chloro-2-methylphenyl isocyanate: Contains the chloro and methyl groups but differs in the functional group.

Uniqueness

N-(4-Chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide is unique due to its combination of a piperidine ring with a phenylmethanesulfonyl group and a carboxamide functional group, which imparts distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of N-(4-Chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-chloro-2-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-12-18(21)9-10-19(15)22-20(24)17-8-5-11-23(13-17)27(25,26)14-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,22,24)

InChI Key

WPKNBFXCJVAATN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.